1,1',1''-(Pent-2-yne-1,4,5-triyl)tripiperidine
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Overview
Description
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine is an organic compound characterized by the presence of a piperidine ring and a pent-2-yne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine typically involves the following steps:
Formation of the Pent-2-yne Backbone: This can be achieved through the dehydrohalogenation of a vicinal dihalide or vinylic halide using a strong base such as sodium amide in ammonia (NaNH₂/NH₃).
Attachment of Piperidine Rings: The piperidine rings can be introduced through nucleophilic substitution reactions, where the piperidine acts as a nucleophile attacking the electrophilic sites on the pent-2-yne backbone.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the piperidine rings or the alkyne backbone.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in an acidic medium.
Reduction: H₂ gas with Pd/C catalyst under mild pressure.
Substitution: Piperidine as a nucleophile in the presence of a suitable leaving group on the alkyne backbone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes.
Scientific Research Applications
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine rings can interact with biological macromolecules, potentially modulating their activity. The alkyne backbone can also participate in various chemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
1-Pentyne: A simple alkyne with a similar backbone but lacking the piperidine rings.
2-Pentyne: Another alkyne with a similar structure but different positioning of the triple bond.
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine: Unique due to the presence of three piperidine rings attached to the alkyne backbone.
Uniqueness
1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine is unique due to its combination of a pent-2-yne backbone with three piperidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64558-22-1 |
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Molecular Formula |
C20H35N3 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-[1,5-di(piperidin-1-yl)pent-3-yn-2-yl]piperidine |
InChI |
InChI=1S/C20H35N3/c1-4-12-21(13-5-1)16-10-11-20(23-17-8-3-9-18-23)19-22-14-6-2-7-15-22/h20H,1-9,12-19H2 |
InChI Key |
CXWMGBSTSMYWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC#CC(CN2CCCCC2)N3CCCCC3 |
Origin of Product |
United States |
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